molecular formula C10H12O2 B1672278 Isopropyl benzoate CAS No. 939-48-0

Isopropyl benzoate

Cat. No.: B1672278
CAS No.: 939-48-0
M. Wt: 164.2 g/mol
InChI Key: FEXQDZTYJVXMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with isopropanol. The compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical formula is C10H12O2, and it has a molecular weight of 164.20 g/mol .

Biochemical Analysis

Biochemical Properties

Isopropyl benzoate, like other esters, participates in biochemical reactions involving esterases, enzymes that catalyze the hydrolysis of esters. The nature of these interactions typically involves the breaking of the ester bond, converting this compound back into its constituent alcohol (isopropanol) and acid (benzoic acid). This reaction is fundamental to the metabolism of esters in biological systems .

Cellular Effects

For instance, the hydrolysis of this compound could potentially influence cell signaling pathways and cellular metabolism by increasing the levels of isopropanol and benzoic acid, both of which can participate in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its hydrolysis by esterases. This reaction results in the formation of isopropanol and benzoic acid, which can then participate in various biochemical reactions. For instance, benzoic acid can be further metabolized in the body, potentially influencing gene expression and enzyme activity .

Metabolic Pathways

This compound is likely to be involved in the ester metabolism pathway, where it is hydrolyzed into isopropanol and benzoic acid by esterases. These products can then enter various metabolic pathways. For instance, benzoic acid can be further metabolized in the body, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl benzoate can be synthesized through the esterification reaction between benzoic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

C6H5COOH+CH3CH(OH)CH3C6H5COOCH(CH3)2+H2O\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{C}_6\text{H}_5\text{COOCH(CH}_3\text{)}_2 + \text{H}_2\text{O} C6​H5​COOH+CH3​CH(OH)CH3​→C6​H5​COOCH(CH3​)2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where benzoic acid and isopropanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield benzoic acid and isopropanol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: this compound can be reduced to benzyl alcohol and isopropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

    Hydrolysis: Benzoic acid and isopropanol.

    Transesterification: A different ester and the corresponding alcohol.

    Reduction: Benzyl alcohol and isopropanol.

Scientific Research Applications

Organic Synthesis

Isopropyl benzoate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including transesterification and imide formation, which are crucial for developing new compounds.

  • Transesterification : this compound can react with alcohols to form different esters. For example:
    Isopropyl Benzoate+MethanolMethyl Benzoate+Isopropyl Alcohol\text{this compound}+\text{Methanol}\rightarrow \text{Methyl Benzoate}+\text{Isopropyl Alcohol}
  • Imide Formation : Research has demonstrated its utility in synthesizing isopropyl o-(N-phenylsulfamoyl)benzoate, indicating potential applications in creating novel imide derivatives for pharmaceuticals .

Drug Delivery Systems

This compound has been investigated for its interactions with polymers in drug delivery systems. Understanding these interactions is vital for enhancing the efficacy and targeting of drug delivery mechanisms. Studies have shown that it can improve the solubility and stability of certain drugs when incorporated into polymer matrices .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in treating infections caused by bacteria and fungi. Its hydrophobic nature allows it to bind to cell membranes, leading to cell death in various bacterial strains . This characteristic positions this compound as a potential candidate for developing antimicrobial agents.

Stability in Formulations

In the cosmetic and pharmaceutical industries, this compound is used to enhance the stability of formulations containing active ingredients like benzoyl peroxide. Studies have focused on its role in maintaining the efficacy of topical treatments over time .

Case Study 1: Kinetics of Hydrolysis

A study on the kinetics of hydrolysis of alkyl benzoates, including this compound, provided insights into their chemical behavior and reaction mechanisms. This research is crucial for understanding how these compounds behave in biological systems and their potential environmental impacts .

Case Study 2: Soil Microorganism Interactions

Research has explored the degradation of isofenphos by soil microorganisms in relation to this compound's role as a co-contaminant. This study highlights its importance in environmental chemistry and sustainable agricultural practices .

Data Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
Organic SynthesisIntermediate for various chemical reactions including transesterificationSynthesis of methyl benzoate
Drug DeliveryEnhances solubility and stability of drugs in polymer matricesImproved drug targeting
Antimicrobial ActivityEffective against bacteria and fungi; disrupts cell membranesDemonstrated cell death in bacteria
Stability in FormulationsMaintains efficacy of active ingredients in cosmetic and pharmaceutical productsStability studies on benzoyl peroxide
Environmental ChemistryInteractions with soil microorganisms; impacts degradation processesRole in sustainable agriculture

Comparison with Similar Compounds

    Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol.

    Methyl benzoate: Formed by the esterification of benzoic acid with methanol.

    Isopropyl acetate: Formed by the esterification of acetic acid with isopropanol.

Comparison:

This compound stands out due to its unique combination of the isopropyl group and the benzoate moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Isopropyl benzoate, a chemical compound with the formula C10H12O2C_{10}H_{12}O_{2}, is an ester formed from benzoic acid and isopropanol. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial applications, as a solvent in pharmaceutical formulations, and its role in biochemical research.

  • Molecular Weight : 164.20 g/mol
  • Density : 1.01 g/cm³
  • Boiling Point : 218°C
  • Melting Point : -26.4°C
  • Flash Point : 102°C

These properties indicate that this compound is a stable compound, making it suitable for various applications in life sciences and industry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to potential drug interactions with medications such as carbamazepine and phenytoin .

Moreover, the compound exhibits a hydrophobic effect that allows it to bind to cell membranes, leading to cell death in various bacteria. This mechanism positions this compound as a candidate for treating infectious diseases caused by bacterial and fungal pathogens .

Applications in Biochemical Research

This compound serves as a biochemical reagent in various research contexts:

  • Biosynthesis Inducer : It can induce the biosynthesis of phloroglucinol in E. coli, showcasing its utility in metabolic engineering and synthetic biology .
  • Histological Assays : The compound is used in histological procedures for tissue dehydration and embedding, which are essential steps in biomedical research and pathology .

Safety and Toxicology

The safety profile of this compound has been assessed, indicating an oral LD50 of approximately 3730 mg/kg in rats, suggesting low acute toxicity . However, caution is advised when handling the compound due to potential irritative effects on skin and mucous membranes.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against various bacterial strains, demonstrating its potential as an effective antimicrobial agent.
  • Polymerization Studies :
    • Research has explored its role in the polymerization of vinyl benzoate, which is significant for developing new materials in polymer science .
  • Environmental Impact :
    • Investigations into soil microorganisms showed that this compound can influence microbial degradation processes, highlighting its relevance in environmental chemistry .

Summary Table of Biological Activities

Activity Description
AntimicrobialInhibits bacterial growth; binds to cell membranes causing cell death
Cytochrome P450 InhibitionPotential drug interaction with medications like carbamazepine and phenytoin
Induction of BiosynthesisInduces phloroglucinol biosynthesis in E. coli
Histological ApplicationsUsed for tissue dehydration and embedding in biomedical research
Polymerization RoleParticipates in vinyl benzoate polymerization studies

Properties

IUPAC Name

propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQDZTYJVXMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044746
Record name Propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a heavy, sweet, fruity-floral odour
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

215.00 to 218.00 °C. @ 760.00 mm Hg
Record name Isopropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.011
Record name Isopropyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

939-48-0
Record name Isopropyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2618834N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl benzoate
Reactant of Route 2
Isopropyl benzoate
Reactant of Route 3
Reactant of Route 3
Isopropyl benzoate
Reactant of Route 4
Reactant of Route 4
Isopropyl benzoate
Reactant of Route 5
Reactant of Route 5
Isopropyl benzoate
Reactant of Route 6
Reactant of Route 6
Isopropyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.